1,3,5-Trimethyl-1h-pyrazole-4-thiol
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Overview
Description
1,3,5-Trimethyl-1h-pyrazole-4-thiol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 4 makes this compound particularly interesting for various chemical and biological applications. The compound is known for its unique structural properties and potential reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trimethyl-1h-pyrazole-4-thiol can be synthesized through various methods. One common approach involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with hydrazine derivatives. This reaction typically requires a catalyst such as phosphotungstic acid supported on silica (H3[PW12O40]/SiO2) and can be carried out under microwave irradiation and solvent-free conditions . The reaction yields are generally high, ranging from 74% to 90%.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale cyclocondensation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethyl-1h-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiols or sulfides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms in the ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, sulfides.
Substitution: Alkylated or acylated pyrazole derivatives.
Scientific Research Applications
1,3,5-Trimethyl-1h-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and dyes .
Mechanism of Action
The mechanism of action of 1,3,5-Trimethyl-1h-pyrazole-4-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition. Additionally, the pyrazole ring can interact with metal ions, forming stable complexes that can modulate biological pathways. These interactions can affect cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1h-pyrazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
1,3,5-Trimethyl-1h-pyrazole-4-carboxaldehyde: Contains an aldehyde group instead of a thiol group, leading to different reactivity and applications
Uniqueness
1,3,5-Trimethyl-1h-pyrazole-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .
Properties
Molecular Formula |
C6H10N2S |
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Molecular Weight |
142.22 g/mol |
IUPAC Name |
1,3,5-trimethylpyrazole-4-thiol |
InChI |
InChI=1S/C6H10N2S/c1-4-6(9)5(2)8(3)7-4/h9H,1-3H3 |
InChI Key |
LYWWXXMIUHFRTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)S |
Origin of Product |
United States |
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